4-Bromophenethyl alcohol, n-propyl ether
Description
Structurally, it consists of a brominated phenethyl backbone linked to an n-propyl chain via an ether bond. This compound is part of a broader class of brominated aromatic ethers, which are of interest in organic synthesis, material science, and pharmaceutical research due to their unique electronic and steric properties imparted by the bromine atom and ether linkage.
Applications of such compounds include intermediates in drug discovery, flame retardants, or functional materials, though specific uses for 4-bromophenethyl alcohol, n-propyl ether require further investigation.
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-bromo-4-(2-propoxyethyl)benzene |
InChI |
InChI=1S/C11H15BrO/c1-2-8-13-9-7-10-3-5-11(12)6-4-10/h3-6H,2,7-9H2,1H3 |
InChI Key |
PXGBYOHKVLEGFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Bromine vs. Fluorine and Multiple Halogens
a.
- Structural Difference : Incorporates two fluorine atoms at the 2- and 6-positions of the benzene ring in addition to bromine at the 4-position.
- Impact on Properties :
- Electron-Withdrawing Effects : Fluorine atoms increase the polarity and reactivity of the aromatic ring compared to the single bromine in 4-bromophenethyl ether.
- Boiling Point/Solubility : Likely lower boiling point than the brominated analog due to reduced molecular weight, but enhanced solubility in polar solvents.
b. 2,3,4,5,6-Pentabromobenzyl Alcohol, n-Propyl Ether (CAS 63-284-7)
- Structural Difference : Five bromine atoms on the benzene ring.
- Impact on Properties: Molecular Weight: 221.37 g/mol, significantly higher than mono-brominated analogs. Lipophilicity: Greater hydrophobicity, reducing solubility in aqueous media.
Table 1: Substituent Effects on Physical Properties
Ether Chain Variations: n-Propyl vs. Other Alkyl Groups
a. Benzyl Methyl Ether (CAS 538-86-3)
- Structural Difference : Methyl ether instead of n-propyl.
- Impact on Properties :
b.
Metabolic and Toxicological Profiles
- Di-n-Propyl Ether (CAS 111-47-7): Elimination: Studied in separation processes with n-propyl alcohol; exhibits azeotropic behavior, complicating distillation. Toxicity: Limited data, but ethers generally show lower acute toxicity compared to alcohols.
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